molecular formula C19H14F3N3O4 B11287653 3-(4-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide

3-(4-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11287653
M. Wt: 405.3 g/mol
InChI Key: BGDCFWXYDVYEOW-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a methoxyphenyl group, a trifluoromethylphenyl group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with urea and ethyl acetoacetate in the presence of a base, followed by cyclization to form the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl groups results in the corresponding alcohols.

Scientific Research Applications

3-(4-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to neuroprotective effects . Additionally, it interacts with proteins such as ATF4, which play a role in cellular stress responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its combination of methoxyphenyl and trifluoromethylphenyl groups, which confer unique chemical and biological properties. Its potential neuroprotective and anti-neuroinflammatory effects further distinguish it from other similar compounds .

Properties

Molecular Formula

C19H14F3N3O4

Molecular Weight

405.3 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C19H14F3N3O4/c1-29-14-8-6-13(7-9-14)25-17(27)15(10-23-18(25)28)16(26)24-12-4-2-11(3-5-12)19(20,21)22/h2-10H,1H3,(H,23,28)(H,24,26)

InChI Key

BGDCFWXYDVYEOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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